4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13701358
Molecular Formula: C18H24FNO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24FNO5 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-[3-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)14-5-4-13(10-15(14)19)24-11-16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) |
| Standard InChI Key | NYUGYWGRUZAHIG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)OCC(=O)O)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)OCC(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₈H₂₄FNO₅, with a molar mass of 353.4 g/mol. Its IUPAC name, tert-butyl 2-[3-fluoro-4-(1-tert-butoxycarbonylpiperidin-4-yl)phenoxy]acetate, reflects its bifunctional structure: a piperidine ring linked to a fluorophenyl group via an ether bond, with a carboxymethoxy side chain protected as a tert-butyl ester . The SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)OCC(=O)O)F) and InChIKey (NYUGYWGRUZAHIG-UHFFFAOYSA-N) further delineate its stereochemical configuration .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄FNO₅ |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 2270906-29-9 |
| IUPAC Name | tert-butyl 2-[3-fluoro-4-(1-tert-butoxycarbonylpiperidin-4-yl)phenoxy]acetate |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)OCC(=O)O)F |
| Topological Polar Surface Area | 75.4 Ų |
Structural Significance
The tert-butyl ester group serves as a protective moiety for the carboxylic acid, enhancing solubility and stability during synthetic reactions . The fluorine atom at the phenyl ring’s ortho position introduces electronic effects that influence binding affinities in biological targets, as seen in analogous kinase inhibitors . The piperidine core contributes to conformational flexibility, a trait exploited in drug candidates targeting central nervous system receptors .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis typically begins with 4-hydroxypiperidine, which undergoes sequential functionalization:
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Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Etherification: The phenolic oxygen of 4-hydroxy-2-fluorophenylacetic acid is alkylated with methyl bromoacetate to introduce the carboxymethoxy group.
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Esterification: The carboxylic acid is protected as a tert-butyl ester using tert-butanol and a coupling agent like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) .
A representative procedure from involves reacting 4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester with TBTU and ammonium carbonate in acetonitrile, yielding the target compound in 83% yield after chromatography.
Deprotection and Further Modifications
The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the carboxylic acid, enabling subsequent amide bond formation or metal-catalyzed cross-couplings . For instance, in , the deprotected acid was coupled with aryl amines to generate Aurora A kinase inhibitors with IC₅₀ values <100 nM.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
This compound’s scaffold has been utilized in designing Aurora A kinase inhibitors, critical for cancer therapy. In , derivatives showed potent inhibition (IC₅₀ = 12–45 nM) by occupying the ATP-binding pocket via hydrogen bonds with Glu211 and Ala213. The fluorine atom enhances binding through hydrophobic interactions with Leu139 and Leu194 .
GABA Receptor Modulation
Analogous tert-butyl-protected piperidines, such as tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate, demonstrate activity at GABAₐ receptors, suggesting potential anticonvulsant applications . While direct evidence for the title compound is limited, structural similarities imply comparable pharmacodynamic profiles .
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